molecular formula C10H9NO3 B14014275 1-(hydroxymethyl)-5-methyl-1H-indole-2,3-dione

1-(hydroxymethyl)-5-methyl-1H-indole-2,3-dione

Cat. No.: B14014275
M. Wt: 191.18 g/mol
InChI Key: INJGOLMIKJPJSJ-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-5-methyl-1H-indole-2,3-dione is a compound belonging to the indole family, characterized by its unique structure that includes a hydroxymethyl group and a methyl group attached to the indole ring. Indole derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(hydroxymethyl)-5-methyl-1H-indole-2,3-dione typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this specific compound, the starting materials would include a suitable ketone or aldehyde that provides the necessary hydroxymethyl and methyl groups.

Industrial Production Methods: Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure the efficient production of the desired compound. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-5-methyl-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl groups in the indole ring can be reduced to form corresponding alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

1-(Hydroxymethyl)-5-methyl-1H-indole-2,3-dione has a wide range of applications in scientific research:

    Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Indole derivatives are used in the production of dyes, fragrances, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(hydroxymethyl)-5-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. For example, indole derivatives are known to inhibit enzymes involved in inflammation and cancer progression by binding to their active sites and blocking their activity.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    5-Hydroxyindoleacetic acid: A metabolite of serotonin, involved in neurotransmission.

    Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

Uniqueness: 1-(Hydroxymethyl)-5-methyl-1H-indole-2,3-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxymethyl and methyl groups allows for a range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

1-(hydroxymethyl)-5-methylindole-2,3-dione

InChI

InChI=1S/C10H9NO3/c1-6-2-3-8-7(4-6)9(13)10(14)11(8)5-12/h2-4,12H,5H2,1H3

InChI Key

INJGOLMIKJPJSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CO

Origin of Product

United States

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